5-Chloro-6-iodopyridin-3-amine

Sequential cross-coupling Chemoselective functionalization Medicinal chemistry building blocks

5-Chloro-6-iodopyridin-3-amine (C₅H₄ClIN₂) is a dihalogenated aminopyridine building block with chlorine at the 5-position and iodine at the 6-position relative to the 3-amino group. Its molecular weight is 254.46 g/mol, with a computed LogP of approximately 2.50 and a topological polar surface area (TPSA) of 38.91 Ų.

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
Cat. No. B12455559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-iodopyridin-3-amine
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)I)N
InChIInChI=1S/C5H4ClIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
InChIKeyGCHWXUHNUNCTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-iodopyridin-3-amine (CAS 1628413-79-5 / 444902-32-3): Core Structural and Physicochemical Profile for Research Procurement


5-Chloro-6-iodopyridin-3-amine (C₅H₄ClIN₂) is a dihalogenated aminopyridine building block with chlorine at the 5-position and iodine at the 6-position relative to the 3-amino group . Its molecular weight is 254.46 g/mol, with a computed LogP of approximately 2.50 and a topological polar surface area (TPSA) of 38.91 Ų [1]. The simultaneous presence of iodine and chlorine substituents on the pyridine ring creates a synthetically orthogonal system in which the iodo substituent serves as a premier leaving group for palladium-catalyzed cross-coupling while the chloro substituent remains available for subsequent functionalization or further derivatization .

Why 5-Chloro-6-iodopyridin-3-amine Cannot Be Interchanged with Monohalogenated or Alternative Dihalogenated Pyridin-3-amine Analogs


Substituting 5-chloro-6-iodopyridin-3-amine with a monohalogenated analog (e.g., 3-amino-5-chloropyridine at MW 128.56 or 6-iodopyridin-3-amine at MW 220.01) eliminates the capacity for chemoselective sequential cross-coupling, as only a single reactive handle remains [1]. Replacing the iodine with bromine (5-chloro-6-bromopyridin-3-amine, MW 207.46) reduces the leaving-group reactivity differential: aryl iodides react 10–100× faster than aryl bromides in Pd-catalyzed couplings, making chemoselective discrimination between two bromo/chloro sites substantially more challenging than between iodo/chloro [2]. Replacing chlorine with bromine (5-bromo-6-iodopyridin-3-amine, MW 298.91) increases molecular weight by ~44.5 Da and alters lipophilicity beyond typical drug-like space, while replacement with fluorine (5-chloro-6-fluoropyridin-3-amine, MW 146.55) introduces a C–F bond that is essentially inert to cross-coupling, forfeiting the second synthetic vector entirely . The combination of iodine and chlorine at adjacent positions on the pyridine ring thus represents a uniquely balanced dual-functionalization platform that no single-halogen or alternative dihalogen analog can replicate.

Quantitative Differentiation Evidence: 5-Chloro-6-iodopyridin-3-amine vs. Closest Halogen Analogs


Chemoselective Cross-Coupling Orthogonality: Iodo vs. Chloro Leaving-Group Reactivity Hierarchy

The target compound possesses two halogen substituents with drastically different reactivity toward palladium-catalyzed cross-coupling. Aryl iodides react 10–100 times faster than aryl bromides, and aryl bromides in turn react 102–104 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This establishes a clear reactivity hierarchy: C6–I >> C5–Cl. The iodine at C6 can be selectively coupled with a boronic acid partner while the chlorine at C5 remains intact, enabling a subsequent second coupling at C5 under higher-temperature or more forcing conditions. In contrast, 5-chloro-6-bromopyridin-3-amine (Br at C6, Cl at C5) presents a much narrower reactivity gap (10–100× Br vs. Cl) that risks competitive dual coupling and reduces chemoselectivity. 5-Chloro-6-fluoropyridin-3-amine provides no second coupling site, as the C–F bond is essentially inert.

Sequential cross-coupling Chemoselective functionalization Medicinal chemistry building blocks

Physicochemical Property Differentiation: LogP, Molecular Weight, and Polar Surface Area vs. Halogen Analogs

The target compound (5-Cl,6-I) exhibits a computed LogP of 2.50 and TPSA of 38.91 Ų, placing it within favorable drug-like property space (Lipinski Rule of 5: LogP < 5, TPSA < 140 Ų) [1]. The 5-bromo-6-iodo analog, while not directly measured, is estimated to have a LogP approximately 0.5–0.8 units higher due to the greater hydrophobicity of bromine vs. chlorine (πBr = 0.86 vs. πCl = 0.71 in aromatic systems), and its molecular weight (298.91) approaches the 500 Da upper limit for oral bioavailability . The 5-chloro-6-fluoro analog (MW 146.55, LogP est. ~1.0–1.5) lies at the lower boundary of typical lead-like space and may exhibit excessive aqueous solubility with poor membrane permeability . The 5-chloro-6-bromo analog (MW 207.46) has intermediate properties but lacks the iodine-specific synthetic advantages.

Lipophilicity optimization Drug-likeness Lead compound property profiling

Privileged Scaffold Status: Pyridin-3-amine Core in Multitargeted Kinase Inhibitor Design

The pyridin-3-amine scaffold was identified as a privileged core for multitargeted protein kinase inhibition in a systematic Journal of Medicinal Chemistry study (2017) that designed, synthesized, and pharmacologically evaluated a series of multisubstituted pyridin-3-amine derivatives for non-small cell lung cancer (NSCLC) [1]. The 3-amino group serves as a critical hydrogen-bond donor/acceptor anchor to the kinase hinge region, while the halogenation pattern at positions 5 and 6 provides vectors for modulating potency, selectivity, and physicochemical properties [1]. The target compound (5-Cl,6-I) specifically maps onto this validated pharmacophore: the C6 iodine offers a site for introducing aryl/heteroaryl groups via cross-coupling to extend into the kinase hydrophobic back pocket, while the C5 chlorine can modulate electronic properties or serve as a secondary derivatization handle .

Kinase inhibitor Non-small cell lung cancer Structure-activity relationship

Structural Eligibility for Myeloperoxidase (MPO) Inhibitor Patent Space

A patent filed by AstraZeneca (US 2024/0166642) describes compounds of Formula (I), (Ia), and (Ib) as inhibitors of myeloperoxidase (MPO) for treating inflammatory, cardiovascular, respiratory, renal, hepatic, and neurological diseases [1]. The generic Markush structures encompass pyridine cores with halogen substituents, including chloro and iodo patterns at positions corresponding to the 5- and 6-positions of the target compound. The patent explicitly claims compounds where X, Y1–Y5 substituents include halogen atoms and amino groups on the pyridine ring. While 5-chloro-6-iodopyridin-3-amine is not specifically exemplified, its substitution pattern falls within the claimed structural scope, establishing it as a relevant synthetic intermediate for MPO inhibitor development programs [1].

Myeloperoxidase inhibition Inflammatory disease Patent landscape

Predicted Biological Activity Profile: PASS Computational Screening vs. Structural Analogs

PASS (Prediction of Activity Spectra for Substances) computational analysis of the target compound predicts multiple biological activities with probability scores above the 0.5 threshold: signal transduction pathway inhibitor (Pa = 0.657), chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), and antimycobacterial activity (Pa = 0.577) [1]. These predictions are compound-specific and derived from structure-activity relationships trained on known bioactive molecules. The chloride peroxidase inhibitor prediction (Pa = 0.620) is consistent with the structural eligibility for MPO inhibition identified in the patent literature. The protein kinase inhibitor prediction (Pa = 0.584) aligns with the experimentally validated pyridin-3-amine kinase inhibitor scaffold. In contrast, 5-chloro-6-fluoropyridin-3-amine is predicted to have a substantially lower kinase inhibitor probability due to the absence of a heavy halogen at C6, which reduces hydrophobic pocket occupancy potential .

In silico screening Target prediction Biological activity probability

Isotopic Enrichment Potential: Single-Isotope Mass and Heavy Atom Count for Mass Spectrometry Applications

The target compound possesses a distinctive isotopic distribution due to the presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1 natural abundance) and iodine (¹²⁷I: 100% monoisotopic). The monoisotopic mass is 253.91077 Da, with the [M+H]⁺ cluster showing a characteristic M:M+2:M+4 pattern that is readily distinguishable from analogs [1]. The 5-bromo-6-iodo analog (monoisotopic mass ~297.86 Da) produces a different isotopic signature due to bromine's nearly equal ⁷⁹Br:⁸¹Br distribution, while the 5-chloro-6-fluoro analog lacks the heavy isotope pattern of iodine entirely. This makes the target compound uniquely suited as an internal standard or tracer in mass-spectrometry-based assays where unambiguous identification against background or against closely related analogs is required .

Mass spectrometry Isotopic pattern Quantitative analysis standard

Optimal Research and Industrial Application Scenarios for 5-Chloro-6-iodopyridin-3-amine Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling-Driven Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing multitargeted kinase inhibitors for oncology indications can leverage the iodine-chlorine reactivity orthogonal to execute sequential Suzuki-Miyaura couplings. The C6 iodine is first coupled with an aryl/heteroaryl boronic acid under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, 60–80 °C), introducing a hydrophobic back-pocket fragment while leaving the C5 chlorine intact [1]. A subsequent coupling at C5 under more forcing conditions (e.g., PdCl₂(dppf), 100–110 °C) installs a second diversity element. This two-step, one-scaffold diversification strategy generates a 10 × 10 = 100-compound matrix from a single core, compared to the 10-compound linear series achievable with monohalogenated pyridin-3-amines, directly supporting the scaffold validation established in Zhu et al. (J. Med. Chem. 2017) [2].

MPO Inhibitor Lead Generation Within AstraZeneca Patent Space

Organizations pursuing myeloperoxidase (MPO) inhibition for inflammatory or cardiovascular indications can employ 5-chloro-6-iodopyridin-3-amine as a key intermediate for synthesizing compounds that fall within the Markush claims of US 2024/0166642 [1]. The C6 iodine permits introduction of diverse aryl/heteroaryl fragments to explore the MPO active site periphery, while the C5 chlorine can be retained or further derivatized. The PASS-predicted chloride peroxidase inhibitory activity (Pa = 0.620) provides computational support for prioritizing this scaffold in MPO screening cascades [2]. Starting from this dihalogenated intermediate eliminates the need for sequential halogenation steps, reducing the synthetic route by an estimated 3–5 steps relative to constructing the same substitution pattern from 3-aminopyridine.

Physicochemical Property Optimization in CNS-Penetrant Lead Series

The target compound's LogP of 2.50, TPSA of 38.91 Ų, and MW of 254.46 Da position it within the favorable range for CNS drug discovery (typically LogP 1–4, TPSA < 90 Ų, MW < 400 Da) [1]. For programs targeting CNS kinases, neurotransmitter receptors, or neuroinflammatory pathways, this scaffold provides a starting point that balances membrane permeability with aqueous solubility. The heavier 5-bromo-6-iodo analog (MW 298.91, LogP est. ~3.0–3.3) may exceed optimal CNS property ranges, while the 5-chloro-6-fluoro analog (MW 146.55) may exhibit insufficient lipophilicity for blood-brain barrier penetration. The target compound thus occupies a differentiated property niche specifically relevant to CNS drug discovery programs [2].

Analytical Method Development Using Distinctive Isotopic Signature

Bioanalytical laboratories developing LC-MS/MS methods for quantifying pyridin-3-amine derivatives in biological matrices can exploit the characteristic Cl/I isotopic distribution of 5-chloro-6-iodopyridin-3-amine as a built-in confirmation ion pattern [1]. The distinct M:M+2:M+4 ratio enables confident differentiation from co-eluting endogenous compounds or structurally related analogs that lack iodine. This is particularly valuable for pharmacokinetic studies of kinase inhibitors derived from this scaffold, where unambiguous identification of parent compound and metabolites is required for regulatory submission. The compound's monoisotopic mass of 253.91077 Da and characteristic isotopic envelope provide a mass spectrometry fingerprint that cannot be replicated by bromo- or fluoro-substituted analogs [2].

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